molecular formula C12H21N3 B1485430 4-(1-butyl-1H-pyrazol-4-yl)piperidine CAS No. 2098007-91-9

4-(1-butyl-1H-pyrazol-4-yl)piperidine

Cat. No. B1485430
CAS RN: 2098007-91-9
M. Wt: 207.32 g/mol
InChI Key: FWMQTXOESNPPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-butyl-1H-pyrazol-4-yl)piperidine” is a chemical compound that can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and development processes and in the production of chemical pharmaceuticals .


Synthesis Analysis

The synthesis of compounds similar to “4-(1-butyl-1H-pyrazol-4-yl)piperidine” has been reported in the literature . For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of “4-(1-butyl-1H-pyrazol-4-yl)piperidine” can be analyzed based on its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be used to generate a 3D structure for further analysis .

properties

IUPAC Name

4-(1-butylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-2-3-8-15-10-12(9-14-15)11-4-6-13-7-5-11/h9-11,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMQTXOESNPPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-butyl-1H-pyrazol-4-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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